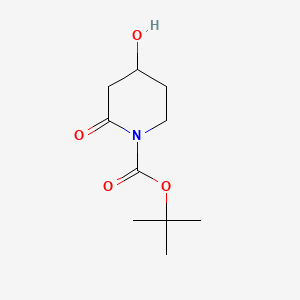

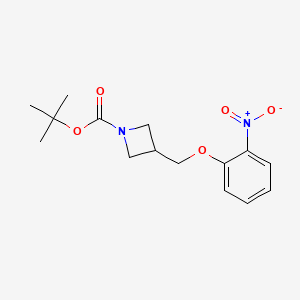

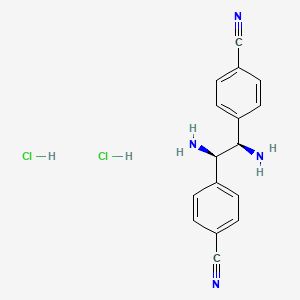

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution in Stationary Phases

In chromatography, linear diaminoalkanes, including 1,2-diaminoethane, have been utilized for the hypercrosslinking of poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolithic stationary phases. This process, achieved through nucleophilic substitution reactions, enhances the column efficiency of polymer monoliths, with implications for improved separations in chromatographic applications. The study by Janků, Škeříková, and Urban (2015) detailed the optimization of hypercrosslinking conditions and the subsequent modification of stationary phases for the separation of small polar molecules in hydrophilic interaction chromatography, demonstrating the versatile application of diaminoalkanes in enhancing chromatographic separations (Janků, Škeříková, & Urban, 2015).

Optoelectronic and Photonic Properties

The optoelectronic and photonic properties of π-conjugated benzonitrile derivatives, including Schiff base structures, have been extensively studied for their potential in electronic and optoelectronic devices. Research by Sıdır et al. (2021) on the FT-IR and UV spectra of PMAD (a benzonitrile derivative) in various solvents showcased how these compounds' optoelectronic properties vary with solvent, indicating their promise for application in optoelectronic devices (Sıdır et al., 2021).

Synthesis and Characterization of Polymers

The synthesis of high-molecular-weight aromatic polyamides from unstoichiometric diacyl chloride/diamine components has revealed unexpected polymerization behaviors. Liou and Hsiao (2001) discovered that certain bis(ether-benzoylchloride)s could be synthesized through nucleophilic substitution reactions, leading to the production of aromatic poly(ether-amide)s with high inherent viscosities. This work highlights the compound's role in developing advanced materials with potential applications in various industries (Liou & Hsiao, 2001).

Electronically Excited Dipole Moments

The study of electronically excited dipole moments in compounds such as 4-aminobenzonitrile, which shares structural similarities with the dibenzonitrile derivatives, provides insights into the electronic structure and behavior of these molecules under various conditions. Kawski, Kukliński, and Bojarski (2006) investigated the temperature effects on the absorption and fluorescence spectra of 4-aminobenzonitrile, elucidating the molecular dipole moments in excited states and their implications for molecular electronics and photophysics (Kawski, Kukliński, & Bojarski, 2006).

Strategic Design of Organic Superbases

Organic superbases derived from diaminoalkanes demonstrate the potential for a variety of applications in synthetic chemistry. Singh and Ganguly (2008) explored the design of bicyclic structures as powerful organic superbases, showing the versatility of diaminoalkanes in constructing molecules with high basicity. This research has implications for the development of new catalysts and reagents in organic synthesis (Singh & Ganguly, 2008).

Eigenschaften

IUPAC Name |

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGWLKLBQQMPD-UWGSCQAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672619 |

Source

|

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride | |

CAS RN |

117903-80-7 |

Source

|

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid](/img/structure/B568039.png)

![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)